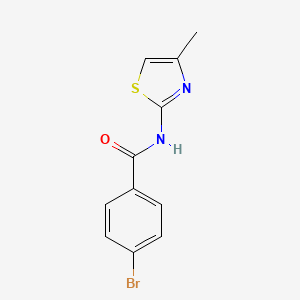

Ethyl-2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furan derivatives often involves catalytic reactions or multicomponent reactions. For instance, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a one-pot multicomponent reaction catalyzed by PTSA, showcasing the versatility of synthesis methods for furan derivatives (Suwito et al., 2017). Additionally, palladium iodide catalyzed oxidative carbonylation has been utilized to transform 3-yne-1,2-diol derivatives into high-value furan-3-carboxylic esters, demonstrating an efficient synthetic pathway for the production of furan-based compounds (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varied. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the spatial arrangement and intermolecular interactions of furan compounds, highlighting the diversity of molecular geometries within this class of chemicals (Yang, 2009).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates reacted with alcohols under catalytic conditions to produce 5-alkoxy derivatives, indicating the versatility of these compounds in synthetic chemistry (Ivanov et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Aktivität

Ethyl-2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylat, auch bekannt als Verbindung 131, zeigt antiproliferative Aktivität . Es reduziert signifikant die Proliferation von HL-60-Zellen, einer humanen Promyelozyten-Leukämiezelllinie . Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Entwicklung von Antikrebstherapeutika .

Induktion von Apoptose

Verbindung 131 hat gezeigt, dass es Apoptose in HL-60-Zellen in konzentrationsabhängiger Weise induziert . Apoptose oder programmierter Zelltod ist ein entscheidender Prozess in der Krebstherapie, da er zur Eliminierung von Krebszellen führt .

Aktivierung von Caspase-3

Caspase-3 ist ein wichtiger Vollstrecker der Apoptose. Verbindung 131 aktiviert Caspase-3, wodurch der apoptotische Weg in HL-60-Zellen ausgelöst wird . Diese Aktivierung ist ein wichtiger Schritt bei der Induktion von Apoptose .

Regulierung der Bax- und Bcl-2-Expression

Bax und Bcl-2 sind Proteine, die die Apoptose regulieren. Verbindung 131 steigert die Expression von Bax, einem pro-apoptotischen Protein, und senkt die Expression von Bcl-2, einem anti-apoptotischen Protein . Diese Regulierung trägt zur Induktion von Apoptose bei .

Erhöhung des intrazellulären Kalziums und der reaktiven Sauerstoffspezies (ROS)

Verbindung 131 erhöht die Menge an intrazellulärem Calcium und ROS in HL-60-Zellen . Sowohl Calcium als auch ROS spielen eine bedeutende Rolle bei der Regulierung der Apoptose .

Veränderung des mitochondrialen Membranpotentials

Das mitochondriale Membranpotential ist entscheidend für die Aufrechterhaltung der Funktion und des Überlebens von Zellen. Verbindung 131 senkt das mitochondriale Membranpotential in HL-60-Zellen . Diese Abnahme ist mit der Induktion von Apoptose verbunden .

Wirkmechanismus

Target of Action

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, also known as compound 131, primarily targets promyelocytic leukemia HL-60 cells . The compound interacts with these cells and induces apoptosis .

Mode of Action

The compound induces apoptosis in HL-60 cells via the increase of intracellular Ca2+ and reactive oxygen species (ROS) . This leads to alterations in the mitochondrial membrane potential and the protein level of Bax and Bcl-2, as well as activating caspase-3 .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis. It increases the intracellular Ca2+ and ROS, which in turn alters the mitochondrial membrane potential . This leads to the activation of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis . The compound also influences the protein levels of Bax and Bcl-2, two key players in the regulation of apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in HL-60 cells . This is achieved through a concentration-dependent manner, leading to a significant reduction in the proliferation of these cells . The compound also upregulates Bax and downregulates Bcl-2 in a concentration-dependent manner .

Biochemische Analyse

Biochemical Properties

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with caspase-3, a crucial enzyme in the apoptosis pathway. By activating caspase-3, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate induces programmed cell death in cancer cells . Additionally, it affects the expression levels of Bax and Bcl-2 proteins, which are involved in the regulation of apoptosis . The compound also influences the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade .

Cellular Effects

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate exhibits notable effects on various cell types and cellular processes. In leukemia HL-60 cells, it induces apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . This compound also alters the mitochondrial membrane potential, leading to the activation of the apoptotic pathway . Furthermore, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells . These effects are mediated through the modulation of cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate involves several key interactions at the molecular level. This compound binds to and activates caspase-3, leading to the cleavage of various substrates and the execution of apoptosis . It also interacts with Bax and Bcl-2 proteins, promoting the pro-apoptotic activity of Bax and inhibiting the anti-apoptotic function of Bcl-2 . Additionally, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate induces the release of cytochrome c from the mitochondria, which further activates the caspase cascade . These molecular interactions result in the activation of the intrinsic apoptotic pathway and the subsequent death of cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to light and air may lead to degradation, affecting its potency and efficacy . In in vitro studies, the apoptotic effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate are typically observed within 24 to 48 hours of treatment . Long-term studies have shown that repeated exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate vary with different dosages in animal models. At lower doses, the compound exhibits anti-proliferative and apoptotic effects without significant toxicity . At higher doses, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve the desired biological activity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its biological activity . Additionally, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate affects metabolic flux and alters the levels of specific metabolites, influencing cellular metabolism . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate accumulates in the mitochondria, where it exerts its apoptotic effects . The localization and accumulation of the compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and induces apoptosis . Targeting signals and post-translational modifications may direct Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate to specific compartments or organelles within the cell . This subcellular localization is essential for its mechanism of action and contributes to its selective cytotoxicity towards cancer cells.

Eigenschaften

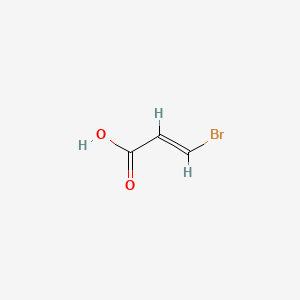

IUPAC Name |

ethyl 2-anilino-4-oxofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBFSHHCNDWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351368 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58337-16-9 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

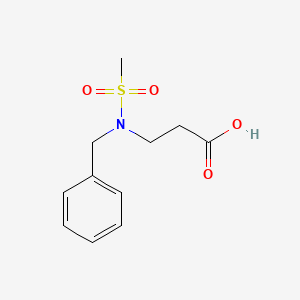

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)